molecular formula C34H26N6Na2O6S2 B147751 C.I. Direct Red 2 CAS No. 992-59-6

C.I. Direct Red 2

Cat. No. B147751
CAS RN: 992-59-6
M. Wt: 724.7 g/mol
InChI Key: SUXCALIDMIIJCK-UHFFFAOYSA-L
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Description

C.I. Direct Red 2 is a dye that is used in various applications due to its color properties. While the provided papers do not directly discuss C.I. Direct Red 2, they do provide insights into related compounds and methodologies that can be relevant to understanding the properties and synthesis of dyes like C.I. Direct Red 2.

Synthesis Analysis

The synthesis of dyes similar to C.I. Direct Red 2 can involve complex organic reactions. For instance, the iridium-catalyzed direct C-H amidation (DCA) is a powerful strategy for synthesizing various fluorescent molecules, including sulfonamides that emit light over the entire visible spectrum . This method shows high efficiency and yields, which could potentially be applied to the synthesis of C.I. Direct Red 2 analogs for creating a range of color emissions.

Molecular Structure Analysis

The molecular structure of dyes is crucial in determining their dyeing properties and interactions with different substrates. The crystal and molecular structure of C.I. Pigment Red 2, a compound related to C.I. Direct Red 2, has been determined using x-ray diffraction techniques . This compound crystallizes in the monoclinic system and features intramolecular hydrogen bonds that keep most of the molecule approximately planar. Such structural insights are essential for understanding how C.I. Direct Red 2 might behave in solid-state or when interacting with other molecules.

Chemical Reactions Analysis

The behavior of dyes in solution can be influenced by their ability to undergo various chemical reactions. For example, the study of C.I. Direct Red I in aqueous solutions shows that molecular aggregation varies with dye concentration, temperature, and pH . These factors can affect the reduction process of the dye, which is essential for understanding the dyeing process and the stability of the color.

Physical and Chemical Properties Analysis

The physical and chemical properties of dyes like C.I. Direct Red 2 are influenced by their molecular structure and the conditions in which they are used. The aggregation of dye molecules in solution, as studied for C.I. Direct Red I, is a critical factor that affects the dyeing process . The optimal conditions for dyeing, including temperature and pH, can be evaluated through electrochemical and VIS spectrophotometrical methods, which are also applicable to the analysis of C.I. Direct Red 2.

Scientific Research Applications

  • Advanced Oxidation Processes (AOPs)

    Studies demonstrate the use of UV and oxidizing agents, like potassium persulfate (K2S2O8), to decolorize dyes. For instance, the UV/K2S2O8 process has been modeled using artificial neural networks to predict the efficiency of decolorization of related dyes like C.I. Direct Red 16, emphasizing the importance of operational parameters in the process (Soleymani, Saien, & Bayat, 2011). Similarly, the Fentonic advanced oxidation process has been modeled for the decolorization of Direct Red 16 using artificial neural network techniques, underlining the significance of factors like dye concentration, mixing, and temperature regulation (Saien, Soleymani, & Bayat, 2012).

  • Photocatalysis

    The degradation of related dyes under UV irradiation using catalysts like SrTiO3/CeO2 composite has been explored. This process involves optimizing conditions such as catalytic dose, pH, and dye concentration for maximum degradation efficiency. For example, the degradation of C.I. Direct Red 23 using SrTiO3/CeO2 composite under UV light was found to be more efficient than using pure SrTiO3 powder (Song et al., 2008).

  • Electrocoagulation

    This method involves the use of electric current to treat wastewater containing dyes like C.I. reactive red 124. Variables such as pH, electrolysis time, dye concentration, conductivity, and current density are crucial for effective color removal (Şengil, Özacar, & ÖMüRLü, 2004).

  • Sorption and Desorption Studies

    The interaction of dyes with natural sediments and materials, highlighting how different factors such as pH, ion strength, and presence of organic carbon or ions like Ca(2+) influence the adsorption behavior of various dyes, including C.I. Direct Red dyes on natural sediments (Liu, Liu, Tang, & Su, 2001).

Biochemical and Microbial Degradation

Research also explores the biological aspects of dye degradation, focusing on microbial treatment and the impact of such processes on the environment:

  • Microbial Degradation: The use of specific bacterial strains, like Bacillus firmus, in the decolorization and partial mineralization of azo dyes is a notable area. This process involves biodegradation where bacteria can decolorize and degrade the dyes under specific conditions, highlighting the potential of biotechnological processes in treating dye-contaminated wastewater (Ogugbue, Morad, Sawidis, & Oranusi, 2011).

Nonlinear Optics and Material Science

Additionally, C.I. Direct Red dyes are involved in material science, particularly in the context of nonlinear optics:

  • Nonlinear Optical Properties: The modification of C.I Direct Red 28, similar to C.I. Direct Red 2, for incorporation into silica matrices enhances the thermal stability of the dye. The resultant hybrid dye–silica films exhibit significant nonlinear optical properties, indicating potential applications in the field of optics and photonics (Li et al., 2009).

Safety And Hazards

C.I. Direct Red 2 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause cancer and is suspected of damaging the unborn child . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate
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InChI

InChI=1S/C34H28N6O6S2.2Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
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Description Data deposited in or computed by PubChem

InChI Key

SUXCALIDMIIJCK-UHFFFAOYSA-L
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N6Na2O6S2
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DSSTOX Substance ID

DTXSID3025203
Record name C.I. Direct Red 2
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Molecular Weight

724.7 g/mol
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Physical Description

Direct red 2 is a brown to dark red powder. (NTP, 1992), Brown or dark red solid; [HSDB] Powder; [MSDSonline]
Record name DIRECT RED 2
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Record name C.I. Direct Red 2
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, SODIUM HYDROXIDE, SULFURIC ACID, ETHANOL, ACETONE, CELLOSOLVE; PRACTICALLY INSOL IN OTHER ORGANIC SOLVENTS, 20 mg/ml in water; 70 mg/ml in 2-methoxyethanol; 3 mg/ml in ethanol
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Product Name

C.I. Direct Red 2

Color/Form

BROWN POWDER, Dark-red powder

CAS RN

992-59-6
Record name DIRECT RED 2
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Record name 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-amino-, sodium salt (1:2)
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Record name Disodium 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo)bis(4-aminonaphthalene-1-sulphonate)
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Melting Point

554 °F (decomposes) (NTP, 1992)
Record name DIRECT RED 2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
M Maekawa, M Udaka, M Sasaki, Y Tujii… - Journal of applied …, 1989 - Wiley Online Library
… In the present work, the diffusion mechanism of the two typical direct dyes, CI Direct Red 2 and CI Direct Blue 15, are examined as well as CI Direct Yellow 12 (Scheme 1): …
Number of citations: 17 onlinelibrary.wiley.com
CE Cerniglia, JP Freeman, W Franklin… - … and Biophysical Research …, 1982 - Elsevier
Anaerobic bacterial suspensions isolated from human, monkey and rat feces and intestinal contents metabolized a benzidine-based azo dye, Direct Black 38, a 3,3′-dimethylbenzidine…
Number of citations: 76 www.sciencedirect.com
T Wakida, M Lee, S Niu, Y Yanai… - Journal of the …, 1995 - Wiley Online Library
… direct dyes were used, CI Direct Red 2 and CI Direct Blue 1. … cotton fibres dyed with CI Direct Red 2 are shown in Figure 2. … tID for each dyeing with CI Direct Red 2 is shown in Figure 3. …
Number of citations: 34 onlinelibrary.wiley.com
A Katayama, N Kuroki, K Konishi - Sen'i Gakkaishi, 1959 - jstage.jst.go.jp
… 12, CI Direct Red 1 and CI Direct Red 2 by Vinylon have been investigated at … The absorption isotherms of CI Direct Red 1 and CI Direct Red 2 on … of CI Direct Red 2 by vinylon; relation …
Number of citations: 1 www.jstage.jst.go.jp
DM Hall, WS Perkins - Textile Research Journal, 1971 - journals.sagepub.com
… The absorption characteristics for CI Direct Red 2 and CI Direct N’ellow 12 are shown in Figures 2 and 3. The absorption maximum for each of the metal salts remains essentially …
Number of citations: 42 journals.sagepub.com
M Nango, E Fukushima, M Maekawa, A Katayama… - Sen'i …, 1980 - jstage.jst.go.jp
… In this report, dyeing of cotton and cellophane by Benzopurpurine 4B (CI Direct Red 2) and Direct Sky Blue 5B (CI Direct Blue 15) in aqueous sodium alginate solution has been studied …
Number of citations: 5 www.jstage.jst.go.jp
EG Tsatsaroni, IC Eleftheriadis… - Journal of the Society …, 1990 - Wiley Online Library
… The dyes CI Direct Red 2 3 and CI Direct Blue 2 were commercial dyes that were purified by successive precipitations with sodium acetate [7]. The purity of the samples of R 1 1 and …
Number of citations: 23 onlinelibrary.wiley.com
H Yoshioka, S Kobayashi, S Bae - sdc.org.uk
… Dyes and dyeing condition Pure samples of two direct dyes were used, CI Direct Red 2 and Cl Direct Blue 1. The initial dye concentrations were 1.38 x 10 * mol/l for CI Direct Red 2 and …
Number of citations: 0 sdc.org.uk
南後守, 前川昌子, 辻井康子, 吉田弘之, 片岡健 - 繊維学会誌, 1989 - jlc.jst.go.jp
The effect of polyelectrolytes on the transport of various sulfonated direct dyes, CI Direct Yellow 12, CI Direct Red 2 and CI Direct Blue 15 from aqueous solution into a cellulose …
Number of citations: 0 jlc.jst.go.jp
MK Inglesby, SH Zeronian… - Textile research journal, 2002 - journals.sagepub.com
… To provide a graphic presentation of a dimer and its solvent accessible surface areas, we generated Connolly dot displays of the van der Waals surfaces of the CI Direct Red 2 trans-…
Number of citations: 15 journals.sagepub.com

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